2(3H)-Benzoxazolone, 6-amino-5-fluoro-
Overview
Description
The compound “6-amino-5-fluoronicotinonitrile” has a molecular formula of C6H4FN3 and a molecular weight of 137.11 . Another related compound, “6-Amino-5-fluoro-7-azaindole”, has a molecular formula of C7H6FN3 and a molecular weight of 151.14 .
Physical And Chemical Properties Analysis
The compound “5-Fluoro-2-methoxy-4(1H)pyrimidinone” has a density of 1.4±0.1 g/cm3, a boiling point of 262.1±43.0 °C at 760 mmHg, and a melting point of 204-208 °C (lit.) .Scientific Research Applications
Privileged Scaffold in Medicinal Chemistry
2(3H)-Benzoxazolone and its bioisosteric surrogates are known as "privileged scaffolds" in medicinal chemistry due to their ability to mimic phenol or catechol in a metabolically stable template. They have similar pKa's, electronic charge distribution, and chemical reactivity to pyrocatechol. Their applications are broad, ranging from anti-inflammatory compounds to antipsychotic and neuroprotective anticonvulsant compounds. High-affinity ligands for dopaminergic (D2 and D4), serotoninergic (5-HT1A and 5-HT-2A), sigma-1, and sigma-2 receptors have been derived from this scaffold (Poupaert et al., 2005).
Anti-Cancer Potential
A study on 3-substituted-2(3H)-benzoxazolone derivatives against caspase-3 enzyme, a key player in cancer cell apoptosis, revealed their potential as anticancer agents. These compounds have shown strong anticancer action on several cancer cell lines, suggesting their utility in designing future therapeutic compounds with anticancer properties (Erdag, 2022).
Synthesis for Anti-Inflammatory Agents
The synthesis of new 2(3H)-benzoxazolinonylcarboxamides, designed as anti-inflammatory agents, has been described. These derivatives were synthesized from 2(3H)-benzoxazolone derivatives, indicating the versatility of this compound in creating anti-inflammatory agents (Messaoud et al., 2014).
Analgesic, Anti-Inflammatory, and Antioxidant Activities
2(3H)-Benzoxazolone derivatives have been synthesized and evaluated for their analgesic, anti-inflammatory, and antioxidant activities. Some of these derivatives showed significant potential, with certain compounds being more potent than reference drugs. This highlights the therapeutic applications of 2(3H)-Benzoxazolone derivatives in pain management and inflammation control (Koksal et al., 2008).
Safety And Hazards
properties
IUPAC Name |
6-amino-5-fluoro-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMOFMQECPDZKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=O)N2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576710 | |
Record name | 6-Amino-5-fluoro-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Benzoxazolone, 6-amino-5-fluoro- | |
CAS RN |
132667-21-1 | |
Record name | 6-Amino-5-fluoro-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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